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Introduction
Sakamototide is a synthetic peptide substrate widely utilized for measuring the activity of the 5'-

adenosine monophosphate-activated protein kinase (AMPK) family of serine/threonine kinases.

[1][2][3][4][5][6][7] This family plays a crucial role in cellular energy homeostasis and includes

AMPK, salt-inducible kinases (SIKs), NUAK family SNF1-like kinase (NUAKs), microtubule

affinity-regulating kinases (MARKs), and brain-specific serine/threonine-protein kinase (BRSK).

[1] Dysregulation of these kinases is implicated in various diseases, including metabolic

disorders and cancer, making them attractive targets for drug discovery.

This document provides a detailed protocol for performing a kinase assay using the

trifluoroacetic acid (TFA) salt of Sakamototide. It includes procedures for sample preparation,

different assay formats, and data analysis. Additionally, it presents quantitative data for known

inhibitors and outlines the broader signaling context of the AMPK pathway.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

selective NUAK kinase inhibitors determined using a Sakamototide-based kinase assay.

Inhibitor
Target
Kinase

Sakamototi
de
Concentrati
on

ATP
Concentrati
on

IC50 (nM) Reference

WZ4003 NUAK1 200 µM 100 µM 20 [1][8][9]

WZ4003 NUAK2 200 µM 100 µM 100 [1][8][9]

HTH-01-015 NUAK1 200 µM 100 µM 100 [1][8][9]

HTH-01-015 NUAK2 200 µM 100 µM >10,000 [10]

Typical Kinase Reaction Conditions
This table provides a starting point for reaction conditions when using Sakamototide with

various AMPK family kinases. Optimization is recommended for each specific kinase and

experimental setup.
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Component
Recommended
Concentration Range

Notes

Sakamototide Peptide 10 - 200 µM

The optimal concentration

should be determined and is

often around the Km value for

the specific kinase.

ATP 10 - 200 µM

The concentration can be

varied depending on the assay

goals (e.g., lower for inhibitor

screening, near Km for kinetic

studies).

AMPK Family Kinase 1 - 10 nM

The optimal enzyme

concentration will depend on

its activity and should result in

linear reaction kinetics over the

desired time course.

MgCl₂ 5 - 20 mM
Essential cofactor for kinase

activity.

DTT 0.5 - 2 mM
Reducing agent to maintain

enzyme stability.

Assay Buffer See Protocol Section
Typically a HEPES or Tris-HCl

based buffer at pH 7.4.

AMP (for AMPK) 100 - 500 µM

Allosteric activator for AMPK.

Not required for other AMPK

family members.

Experimental Protocols
Preparation of Sakamototide Substrate Peptide (TFA
Salt)
Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be present

as a counterion in the lyophilized peptide.[9] As TFA can inhibit kinase activity, its removal or
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reduction is crucial for reliable and reproducible results.

1.1. TFA Removal by Lyophilization with HCl

This method exchanges the TFA counter-ion with a chloride ion.

Dissolve the Sakamototide TFA peptide in distilled water to a concentration of 1 mg/mL.[9]

Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[9]

Let the solution stand at room temperature for at least one minute.[9]

Freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.

For optimal TFA removal, repeat steps 2-5 at least twice.[9]

After the final lyophilization, reconstitute the peptide in the desired assay buffer.

1.2. Reconstitution of Sakamototide Peptide

Briefly centrifuge the vial of lyophilized Sakamototide to collect the powder at the bottom.

Reconstitute the peptide in a suitable solvent, such as sterile, nuclease-free water or a buffer

like HEPES or Tris-HCl, to a stock concentration of 1-10 mM.

Vortex briefly and centrifuge to ensure the peptide is fully dissolved.

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

General Kinase Assay Protocol (Radioactive Format)
This protocol is based on the method described by Banerjee et al. (2014) for NUAK1/2 and can

be adapted for other AMPK family kinases.[8] This method measures the incorporation of

radiolabeled phosphate from [γ-³²P]ATP into the Sakamototide peptide.

2.1. Materials
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Sakamototide peptide (TFA-free)

Active AMPK family kinase (e.g., NUAK1, NUAK2)

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

[γ-³²P]ATP (specific activity ~500 cpm/pmol)

100 mM ATP solution

P81 phosphocellulose paper

75 mM phosphoric acid

Scintillation counter and vials

Test inhibitors dissolved in DMSO

2.2. Procedure

Prepare a master mix containing the Kinase Assay Buffer, Sakamototide peptide (final

concentration 200 µM), and the active kinase.

Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the

assay should not exceed 1%.

In a reaction tube, combine the master mix with either the test inhibitor or DMSO (for the

control).

Pre-incubate the mixture for 10 minutes at 30°C.

Initiate the kinase reaction by adding a mixture of non-radiolabeled and [γ-³²P]ATP to a final

concentration of 100 µM.[8] The total reaction volume is typically 25-50 µL.

Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear

range of the assay.
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times for 10 minutes each in 75 mM phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Rinse the paper with acetone and let it air dry.

Place the dried paper in a scintillation vial with a suitable scintillant and measure the

incorporated radioactivity using a scintillation counter.

2.3. Data Analysis

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative

to the DMSO control.

Plot the percentage of activity against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Alternative Non-Radioactive Kinase Assay Formats
Several non-radioactive methods are available for measuring kinase activity and are well-suited

for high-throughput screening.

3.1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Perform the kinase reaction in a multi-well plate as described in the radioactive protocol, but

using only non-radiolabeled ATP.

After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and

deplete the remaining ATP.

Add the Kinase Detection Reagent to convert the generated ADP back to ATP.
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The newly synthesized ATP is then used by a luciferase to generate a luminescent signal

that is proportional to the initial kinase activity.

3.2. Transcreener® ADP² FP Assay (BellBrook Labs)

This is a fluorescence polarization (FP)-based immunoassay that detects the ADP produced.

Set up the kinase reaction in a multi-well plate.

At the end of the reaction, add the Transcreener® ADP² Detection Mix, which contains an

ADP antibody and a fluorescent tracer.

The ADP produced in the kinase reaction displaces the tracer from the antibody, leading to a

decrease in fluorescence polarization.

The change in polarization is proportional to the amount of ADP produced and thus to the

kinase activity.
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Caption: Experimental workflow for the Sakamototide kinase assay.
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Caption: Simplified AMPK family signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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